Dihydrocelastrol is synthesized from celastrol through various chemical modifications. Celastrol itself has been traditionally used in Chinese medicine and has been studied for its effects on various diseases, including cancer. The classification of dihydrocelastrol as a pentacyclic triterpenoid places it within a category of compounds that are structurally characterized by five interconnected rings.
The synthesis of dihydrocelastrol primarily involves the hydrogenation of celastrol under controlled conditions. This process typically utilizes a palladium catalyst to facilitate the reduction reaction, converting the quinone-methide structure of celastrol into the dihydro derivative.
The purity of synthesized dihydrocelastrol can be confirmed through techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Dihydrocelastrol retains the core structure characteristic of triterpenoids but features reduced double bonds compared to celastrol. The molecular formula for dihydrocelastrol is , with a molecular weight of approximately 442.68 g/mol.
Spectroscopic data, such as infrared spectra and NMR, provide insights into the functional groups present in dihydrocelastrol, confirming its structural integrity post-synthesis .
Dihydrocelastrol undergoes various chemical reactions that are crucial for its biological activity:
These reactions highlight dihydrocelastrol's potential as a therapeutic agent against multiple forms of cancer.
The mechanism by which dihydrocelastrol exerts its antitumor effects involves several key processes:
Dihydrocelastrol exhibits distinct physical properties:
Chemical properties include its reactivity with nucleophiles due to the presence of electrophilic centers within its structure, making it suitable for further derivatization for enhanced activity .
Dihydrocelastrol has promising applications in scientific research due to its biological activities:
Dihydrocelastrol (DHCE; CAS#193957-88-9) is a hydrogenated derivative of celastrol, a quinone-methide triterpenoid isolated from Tripterygium wilfordii (Thunder God Vine). The structural transformation involves saturation of celastrol’s reactive quinone methide moiety through catalytic hydrogenation, yielding a dihydro derivative with distinct physicochemical properties [8] [10]. This modification eliminates the electrophilic Michael acceptor functionality responsible for celastrol’s off-target reactivity and associated toxicity while retaining its core pentacyclic friedelane scaffold [2] [4]. The molecular formula shifts from C29H38O4 (celastrol) to C29H40O4 (DHCE), with the exact mass changing from 450.2770 to 452.2927 Da [10].
Table 1: Structural and Physicochemical Comparison of Celastrol and Dihydrocelastrol
Property | Celastrol | Dihydrocelastrol |
---|---|---|
Molecular Formula | C₂₉H₃₈O₄ | C₂₉H₄₀O₄ |
Exact Mass | 450.2770 | 452.2927 |
Key Functional Groups | Quinone methide | Saturated methide |
Solubility | Low (hydrophobic) | Enhanced |
Bioavailability | Poor | Improved |
Reactive Oxygen Species (ROS) Generation | High | Moderate |
This structural alteration enhances water solubility and bioavailability, addressing celastrol’s pharmacokinetic limitations [4] [8]. The hydrogenation stabilizes the molecule, reducing nonspecific thiol reactivity and narrowing the therapeutic window—critical for clinical translation [2] [10].
Tripterygium wilfordii has been employed in traditional Chinese medicine for centuries to treat inflammatory conditions like rheumatoid arthritis and chronic inflammation [5]. Celastrol, identified as its active constituent, gained attention for its broad bioactivities, including immunosuppression and anticancer effects [5] [6]. However, its clinical utility was hampered by systemic toxicity (hepatotoxicity, nephrotoxicity) and poor solubility [8].
DHCE emerged as part of modern efforts to "derivatize" natural products for optimized pharmacology. Synthesized via celastrol hydrogenation, DHCE was designed to mitigate toxicity while enhancing target specificity [4] [10]. This exemplifies pharmacological repurposing—transitioning a traditional remedy into a structurally refined agent with novel mechanisms. DHCE retains celastrol’s core bioactivity but operates with greater precision, particularly in oncology [2] [8].
DHCE’s anticancer potential surpasses celastrol in selectivity and efficacy across hematological and solid tumors. Key attributes driving its emergence include:
Table 2: Anticancer Efficacy of Dihydrocelastrol in Preclinical Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Mantle Cell Lymphoma | Jeko-1 xenografts | 70% tumor growth inhibition (4 mg/kg); dual mTORC1/2 inhibition | [2] [7] |
Multiple Myeloma | Bortezomib-resistant RPMI-8226R5 | Downregulation of PSMB5; synergy with bortezomib (CI<0.5) | [4] |
Diffuse Large B-Cell Lymphoma | U2932 cells | Blocked BCR/AP-1/JunB signaling; suppressed angiogenesis | [8] |
Breast Cancer | ErbB2+ cell lines | Enhanced degradation of HSP90 client proteins | [6] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7